

Application Notes and Protocols for mRNA Encapsulation with 113-O16B Lipid Nanoparticles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on sophisticated delivery systems to protect the fragile mRNA molecule and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with several approved mRNA-based vaccines utilizing this technology. The ionizable cationic lipid is a critical component of LNPs, influencing their encapsulation efficiency, stability, and in vivo performance. **113-O16B** is a novel disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant promise for targeted mRNA delivery, particularly to lymph nodes, which is highly advantageous for vaccine applications.

These application notes provide a detailed protocol for the encapsulation of mRNA using **113-O16B**-based LNPs, drawing upon established methodologies and specific findings from key research. The provided protocols and data will enable researchers to effectively formulate and characterize their own mRNA-LNP complexes for preclinical research and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **113-O16B** LNPs as characterized in preclinical studies. These values serve as a benchmark for successful



formulation.

Table 1: Lipid Nanoparticle Formulation Parameters

Component	Molar Ratio (%)	Role in Formulation
113-O16B	40	Ionizable cationic lipid for mRNA complexation and endosomal escape
DSPC	20	Helper lipid for structural integrity
Cholesterol	38.5	Stabilizer for the lipid bilayer
DMG-PEG2000	1.5	PEGylated lipid to control particle size and reduce aggregation

Table 2: Physicochemical Characterization of 113-O16B LNPs

Parameter	Value	Method of Analysis
Mean Particle Size (Diameter)	~100 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay
Zeta Potential	Near-neutral at physiological pH	Laser Doppler Velocimetry

Experimental Protocols

Protocol 1: Preparation of 113-O16B Lipid Nanoparticles for mRNA Encapsulation



This protocol details the formulation of mRNA-loaded LNPs using the **113-O16B** lipid via microfluidic mixing.

Materials:

- **113-O16B** (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)
- mRNA transcript in RNase-free citrate buffer (pH 4.0)
- Ethanol (anhydrous, RNase-free)
- RNase-free water
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, RNase-free microcentrifuge tubes and reagents

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of 113-O16B, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at appropriate concentrations.
 - Vortex each solution until the lipids are fully dissolved.
- Preparation of the Lipid Mixture (Organic Phase):



- In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 40:20:38.5:1.5 (113-016B:DSPC:Cholesterol:DMG-PEG2000).
- Add anhydrous ethanol to the lipid mixture to achieve the desired final lipid concentration for formulation.
- Vortex the final lipid mixture to ensure homogeneity.
- Preparation of the mRNA Solution (Aqueous Phase):
 - Dilute the mRNA transcript in RNase-free citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid 113-O16B, facilitating its interaction with the negatively charged mRNA.
- Microfluidic Mixing for LNP Formation:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into their respective inlet reservoirs.
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming the LNPs.
- · Purification and Buffer Exchange:
 - Collect the LNP solution from the outlet of the microfluidic device.
 - To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 18 hours using a dialysis cassette. Change the dialysis buffer at least three times during this period.
- Sterilization and Storage:
 - After dialysis, recover the purified LNP solution.



- Sterilize the LNP formulation by passing it through a 0.22 μm sterile filter.
- Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

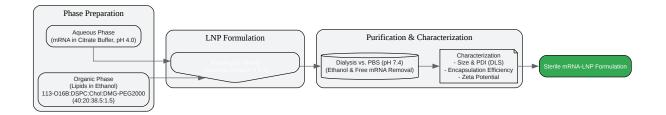
Protocol 2: Characterization of 113-O16B mRNA-LNPs

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- Acceptable criteria are typically a mean particle size of approximately 100 nm and a PDI below 0.2, indicating a monodisperse population of nanoparticles.
- 2. mRNA Encapsulation Efficiency:
- Use a Quant-iT[™] RiboGreen[™] assay or a similar fluorescence-based method to determine the amount of encapsulated mRNA.
- Measure the fluorescence of the LNP sample before and after the addition of a membranelysing agent (e.g., Triton X-100).
- The encapsulation efficiency is calculated as: ((Total RNA Free RNA) / Total RNA) * 100%.
- A high encapsulation efficiency (>90%) is desirable.
- 3. Zeta Potential Measurement:
- Dilute the LNP formulation in an appropriate buffer (e.g., PBS at pH 7.4).
- Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
- The zeta potential should be near-neutral at physiological pH, which helps to minimize nonspecific interactions in vivo.

Visualizations



Experimental Workflow for mRNA Encapsulation

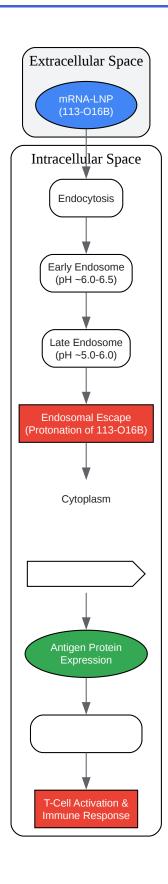


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Caption: Workflow for the formulation of 113-O16B mRNA lipid nanoparticles.

Signaling Pathway for mRNA-LNP Cellular Uptake and **Protein Expression**





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Caption: Cellular pathway of mRNA-LNP uptake, endosomal escape, and antigen presentation.



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